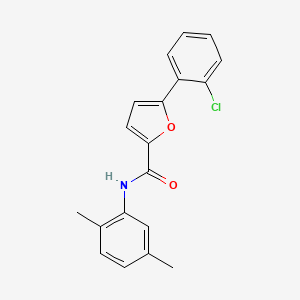

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide

Description

5-(2-Chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is a synthetic small molecule belonging to the 5-aryl furan-2-carboxamide class. Its structure features a furan ring substituted at the 5-position with a 2-chlorophenyl group and an N-linked 2,5-dimethylphenyl carboxamide moiety. The compound’s design likely aims to optimize steric and electronic properties for receptor binding, balancing substituent effects on potency, selectivity, and physicochemical properties.

Properties

IUPAC Name |

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-12-7-8-13(2)16(11-12)21-19(22)18-10-9-17(23-18)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEKTJCNGNXAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618400-09-2 | |

| Record name | 5-(2-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)-2-FURAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an appropriate amine, such as 2,5-dimethylaniline, under suitable conditions.

Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the aromatic substituents.

Reduction: Reduction reactions may target the carboxamide group or the aromatic rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Steric Effects

- Chlorine Substitution: The hit compound 5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide (IC50 ~1 µM) demonstrates that dichlorination at R1 enhances potency compared to monochloro derivatives. However, excessive steric bulk (e.g., 2,5-dichloro vs. 2-chloro) may reduce binding efficiency .

- N-Substituent Position : The 2,6-dimethylphenyl group in the hit compound provides optimal steric hindrance for S1P4 selectivity. Shifting substituents to 2,5-dimethyl (as in the target compound) may alter receptor interaction geometry .

Electronic Effects

Heterocyclic Modifications

The oxazolopyridine-containing analogue () exemplifies how planar heterocycles can enhance binding via π-π stacking but may introduce synthetic complexity and solubility challenges .

Biological Activity

5-(2-chlorophenyl)-N-(2,5-dimethylphenyl)furan-2-carboxamide is a compound belonging to the class of furan carboxamides, characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.79 g/mol. The structure features a furan ring attached to a carboxamide group, with distinct aromatic substituents that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This can be achieved through methods such as the Paal-Knorr synthesis.

- Introduction of the Carboxamide Group : The furan ring is reacted with an appropriate amine (e.g., 2,5-dimethylaniline).

- Substitution with Chlorophenyl Group : Electrophilic aromatic substitution is used to introduce the chlorophenyl group.

Pharmacological Evaluation

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in modulating neurotransmitter systems. For instance, studies on related compounds have shown their potential as agonists for serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders .

The biological activity of this compound may be attributed to its ability to interact with multiple receptors, including:

- Serotonin Receptors (5-HT1A, 5-HT2A) : These receptors are crucial in mediating effects related to anxiety and depression.

- Dopaminergic Receptors : Modulation of these receptors can influence various neurological conditions .

Case Studies and Findings

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can exhibit significant activity against various cell lines. For example, some studies report low cytotoxicity and effective inhibition against viral targets .

- Mechanistic Insights : Mechanistic studies suggest that the compound may inhibit specific pathways involved in viral replication, making it a candidate for further investigation in antiviral therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Differences | Potential Biological Activity |

|---|---|---|

| 5-(2-chlorophenyl)furan-2-carboxamide | Lacks dimethylphenyl group | Reduced pharmacological profile |

| N-(2,5-dimethylphenyl)furan-2-carboxamide | Lacks chlorophenyl group | Different receptor interaction |

| 5-phenylfuran-2-carboxamide | Lacks both substituents | Likely lower lipophilicity |

The presence of both chlorophenyl and dimethylphenyl groups in this compound enhances its lipophilicity and may alter its reactivity compared to similar compounds, potentially leading to distinctive biological activities not observed in other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.